3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Overview
Description
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used as core structures in various medicinal chemistry applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine typically involves cycloaddition reactions. One common method is the [3 + 2] cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile to form the heterocyclic ring . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper(I) iodide to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the pyridazine ring.
Scientific Research Applications
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a carbonyl group at the third position of the pyridazine ring.
Tetrahydropyridazine: A reduced form of pyridazine with additional hydrogen atoms.
Uniqueness
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is unique due to its specific substitution pattern and the presence of the ethoxyethoxy group. This structural feature enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(2-ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-15-5-6-16-11-7-9-8-12-4-3-10(9)13-14-11/h7,12H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIHVKFZOBNPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=NN=C2CCNCC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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